molecular formula C13H12F3N3O3S B2961108 N-(2-methoxypyrimidin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2319785-22-1

N-(2-methoxypyrimidin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B2961108
CAS RN: 2319785-22-1
M. Wt: 347.31
InChI Key: FRCOQOFOWDECDN-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' in the scientific literature.

Scientific Research Applications

Microbial Reduction for Chiral Intermediate Synthesis

The compound N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, related to the requested chemical, was investigated for its potential as a chiral intermediate in synthesis processes. Specifically, it was used in the microbial reduction to prepare another compound, which serves as an intermediate for the synthesis of d-sotalol, a beta-receptor antagonist. This study highlights the use of microbial cultures for stereoselective reduction and the potential of such compounds in pharmaceutical synthesis (Patel et al., 1993).

Voltammetric Study in Pharmaceuticals

Nimesulide, which is structurally related to the queried compound, was examined through voltammetric methods for its electrochemical properties. This study provides insights into the electroanalytical behavior of such compounds, particularly focusing on their reducible and oxidizable nature, which is crucial for understanding their interaction in pharmaceutical formulations and their detection in various analytical scenarios (Álvarez-Lueje et al., 1997).

Herbicidal Activity and Environmental Degradation

A derivative of triazolopyrimidine sulfonanilide, similar to the target compound, was developed and tested as an acetohydroxyacid synthase inhibitor, demonstrating significant herbicidal activity. This research is pivotal in agricultural science, indicating the potential of such compounds in developing new herbicides with desired environmental degradation rates (Chen et al., 2009).

Inhibitory Activity in Cholesterol Biosynthesis

A series of methanesulfonamide pyrimidine derivatives, structurally related to the requested compound, were synthesized and evaluated for their ability to inhibit HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. This study is important for the development of new cholesterol-lowering drugs, demonstrating the potential therapeutic applications of such compounds (Watanabe et al., 1997).

properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3S/c1-22-12-17-6-11(7-18-12)19-23(20,21)8-9-2-4-10(5-3-9)13(14,15)16/h2-7,19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCOQOFOWDECDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

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